molecular formula C9H7N3S B1469078 3-(Azidomethyl)-1-benzothiophene CAS No. 1111881-07-2

3-(Azidomethyl)-1-benzothiophene

Cat. No. B1469078
CAS RN: 1111881-07-2
M. Wt: 189.24 g/mol
InChI Key: DPBJHWQBEWBRIC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(Azidomethyl)-1-benzothiophene (3-AMBT) is an organic compound that has been studied extensively in the past few decades due to its potential applications in various fields, such as medicinal chemistry, drug synthesis, and materials science. 3-AMBT has been found to possess a number of interesting properties, including a high reactivity, a low cost of synthesis, and a high solubility in a variety of solvents. This compound has been used in a variety of medicinal and drug synthesis applications, and its mechanism of action has been studied in detail.

Scientific Research Applications

Material Sciences: Cross-Linkers in Polymer Chemistry

Organic azides like 3-(Azidomethyl)-1-benzothiophene are known for their exceptional reactivity, which makes them highly versatile in chemistry and material sciences. They are often used as cross-linkers in polymers to alter physical properties and enhance the efficiency of polymer-based devices. This includes applications in membrane fuel cells, organic solar cells (OSCs), light-emitting diodes (LEDs), and organic field-effect transistors (OFETs) .

Energetic Materials: Propellants and Explosives

The azide group’s ability to release nitrogen upon thermal activation or photolysis lends organic azides to be used as energetic materials. They are investigated as energetic binders in solid propellants and polymer-bonded explosives, contributing to the development of high-performance energetic composites .

Polymer Science: Thermosets

In polymer science, organic azides are employed in the creation of thermosets—a type of polymer that is cured into a permanent shape. The reactivity of azides allows for efficient crosslinking, which is crucial in enhancing the material’s durability and thermal stability .

Click Chemistry: Synthesis of Triazoles

One of the most prominent reactions involving organic azides is the copper(I)-catalyzed Huisgen 1,3-dipolar cycloaddition with alkynes, yielding 1,2,3-triazoles. This reaction is a cornerstone of click chemistry, a field that emphasizes easy-to-perform, high-yield reactions to synthesize novel compounds .

properties

IUPAC Name

3-(azidomethyl)-1-benzothiophene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7N3S/c10-12-11-5-7-6-13-9-4-2-1-3-8(7)9/h1-4,6H,5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DPBJHWQBEWBRIC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=CS2)CN=[N+]=[N-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7N3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

189.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(Azidomethyl)-1-benzothiophene

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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